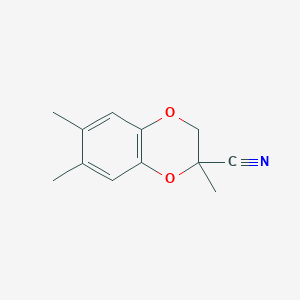

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

説明

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

3,6,7-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |

InChI |

InChI=1S/C12H13NO2/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5H,7H2,1-3H3 |

InChIキー |

UCHQGBCDIDSRIY-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1C)OC(CO2)(C)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxine derivative with a nitrile source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .

Industrial Production Methods

化学反応の分析

Types of Reactions

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methyl groups and the nitrile group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the context of its use .

類似化合物との比較

Chemical Identity :

Physicochemical Properties :

- Boiling Point : 116–119°C at 0.15 Torr .

- Density : 1.26 ± 0.1 g/cm³ (predicted) .

- Storage : Sealed, dry conditions at 2–8°C .

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural homology (benzodioxine backbone, nitrile/amide substituents) and functional relevance.

Molecular and Structural Comparison

Physicochemical Properties

Functional and Application Differences

Key Research Findings

Reactivity : The nitrile group in the target compound enhances its utility as a precursor for pharmaceuticals, whereas carboxamide derivatives (e.g., Compound 2) are more suited for enzymatic studies .

Thermal Stability : Compound 11a exhibits higher thermal stability (m.p. >240°C) compared to the target, likely due to its fused thiazolo-pyrimidine ring .

生物活性

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a complex organic compound that belongs to the class of benzodioxines. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.

The molecular formula of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is , with a molecular weight of approximately 189.23 g/mol. The compound features a benzodioxine core substituted with a carbonitrile group and three methyl groups at specific positions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.23 g/mol |

| CAS Number | 19102-07-9 |

| SMILES | N#Cc1ccc2c(c1)OCCO2 |

Anti-inflammatory Activity

Research indicates that derivatives of benzodioxines exhibit notable anti-inflammatory effects. For instance, compounds structurally related to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models .

Anticancer Properties

Studies have demonstrated that benzodioxine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation. For example, compounds similar to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been tested against several cancer cell lines, showing significant cytotoxic effects .

Case Studies

- Study on Inflammatory Response : A study evaluated the anti-inflammatory properties of a series of benzodioxine derivatives in a murine model of inflammation. The results indicated that specific substitutions on the benzodioxine ring enhanced the inhibitory effects on inflammatory markers such as TNF-alpha and IL-6.

- Anticancer Screening : In vitro assays conducted on various human cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) revealed that 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .

The biological activities of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine are believed to stem from its ability to interact with specific cellular targets:

- Inhibition of NF-kB Pathway : This pathway plays a critical role in regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce inflammation and potentially prevent tumor progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。